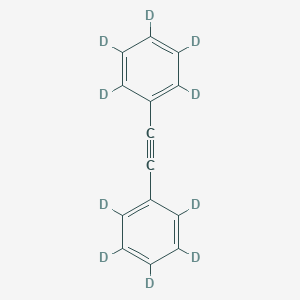
Diphenylacetylene-D 10
Vue d'ensemble
Description
Diphenylacetylene-D 10, also known as Tolan-d10, is a stable isotope with a linear formula of C6D5C≡CC6D5 . It has a molecular weight of 188.29 . The molecule consists of two phenyl groups attached to a C2 unit . It is a colorless solid and is used as a building block in organic synthesis and as a ligand in organometallic chemistry .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step is the bromination of trans-stilbene to provide meso-stilbene dibromide . Once this product is isolated and purified, it is subjected to dehydrohalogenation conditions to obtain diphenylacetylene .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [2H]c1c([2H])c([2H])c(C#Cc2c([2H])c([2H])c([2H])c([2H])c2[2H])c([2H])c1[2H] . The central C≡C distance is 119.8 picometers .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the selective hydrogenation of diphenylacetylene .Physical And Chemical Properties Analysis
This compound has a boiling point of 170 °C/19 mmHg and a melting point of 58-60 °C . It has a density of 1.045 g/mL at 25 °C .Applications De Recherche Scientifique
Organic Scintillator Material : Diphenylacetylene (DPAC) shows promise as an organic scintillator material for fast neutron detection. The crystal structure, optical transparency, and thermal behavior of DPAC have been studied extensively (Purushothaman et al., 2021).
Photophysical and Photochemical Properties : The photophysical and photochemical primary processes of DPAC derivatives have been reviewed, revealing curious properties of the low-lying excited singlet states of DPAC (Hirata, 1999).
Hydrogenation Catalyst Research : DPAC is a precursor in the hydrogenation process over Pd clusters, important for understanding the catalytic mechanism at the molecular level (Chen et al., 2020).
Stable Organic Semiconductor : Derivatives of DPAC, such as 2,7-diphenyl[1]benzoselenopheno[3,2-b][1]benzoselenophene, have been used as stable organic semiconductors for high-performance field-effect transistors (Takimiya et al., 2006).
Supramolecular Switches : DPAC derivatives demonstrate intriguing behavior in accommodating cationic and anionic partners, making them suitable for studying conformational changes in supramolecular switches (Wolk et al., 2013).
Spectral and Photophysical Studies : Symmetrically substituted DPAC derivatives have been analyzed for their spectral and photophysical properties, aiding in understanding the relationship between structure and photophysical characteristics (Wierzbicka et al., 2015).
Conjugated Polymers for Sensor and Actuator Applications : Poly(diphenylacetylene)s, a class of conjugated polymers, exhibit various properties like liquid crystallinity and fluorescence, making them useful for sensors and actuators (Jin & Kwak, 2017).
Liquid Crystal Alignment : DPAC's photophysical properties have been explored for liquid crystal alignment, demonstrating its potential in photonic applications (Obi et al., 1999).
Photocatalysis Applications : Diphenyldiacetylene-based materials, closely related to DPAC, show promise in photocatalysis, especially for the degradation of organic pollutants (Lu & Zhu, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXLCKWQFKACW-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584206 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19339-46-9 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




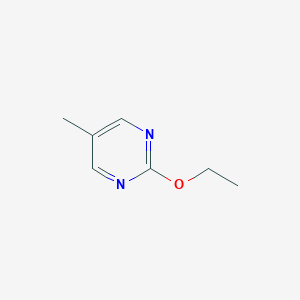

![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
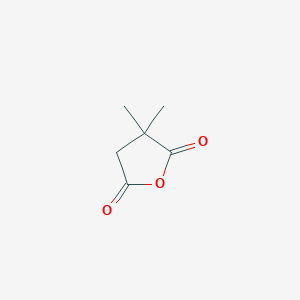

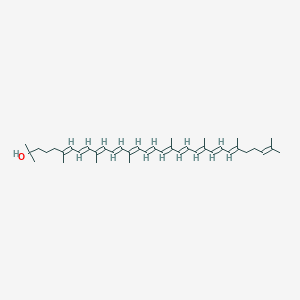
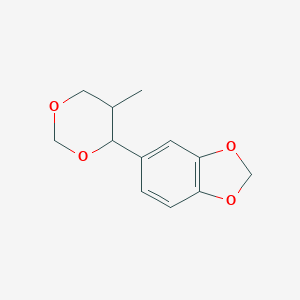
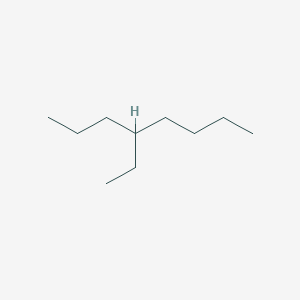
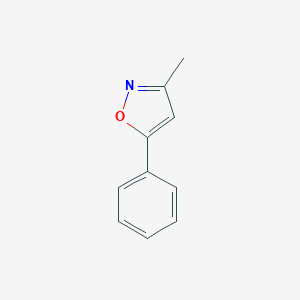
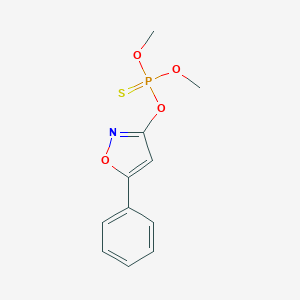

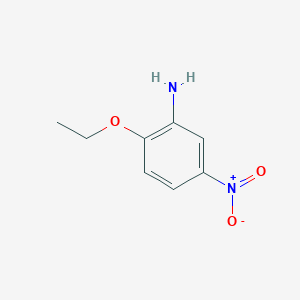
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)